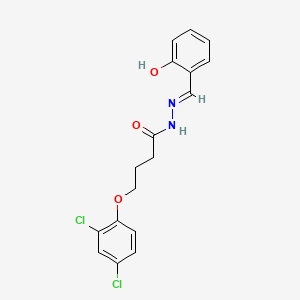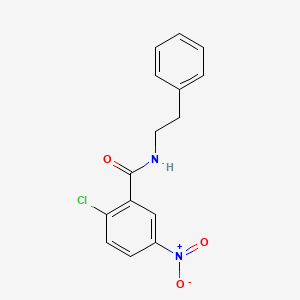![molecular formula C14H16N4O3S B2790900 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 942877-37-4](/img/structure/B2790900.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a compound of significant interest due to its unique structure and potential applications across various fields of science and industry. This article delves into its synthesis, chemical properties, reactions, applications, and mechanism of action, providing a comprehensive understanding of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide typically involves the condensation of appropriate starting materials under specific conditions. A common synthetic route might include:
Formation of the 2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl Moiety:
Reacting urea with a β-keto ester under acidic or basic conditions.
Example: Urea and ethyl acetoacetate in the presence of hydrochloric acid to form 2,4-dioxopyrimidine.
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-ylamine:
Starting from an appropriate aromatic compound, such as ortho-aminothiophenol, through cyclization with acetic anhydride.
Coupling Reaction:
Combining the two key intermediates through amide bond formation.
Typically involves a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial synthesis of this compound would leverage large-scale reactions, ensuring cost-effectiveness and efficiency. Continuous flow synthesis and catalytic processes may be employed to optimize yields and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation:
The compound can undergo oxidation reactions, typically at the thiazole ring.
Common reagents: Hydrogen peroxide, potassium permanganate.
Reduction:
Reduction reactions can target the pyrimidine ring.
Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
Both nucleophilic and electrophilic substitution reactions are possible.
Common reagents: Halogens for electrophilic substitutions, nucleophiles like amines for nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products Formed
Oxidation can yield sulfoxides or sulfones.
Reduction can lead to partially or fully reduced derivatives.
Substitution products depend on the reagents and conditions used, often resulting in halogenated or aminated derivatives.
Applications De Recherche Scientifique
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide finds applications across multiple domains:
Chemistry
Catalysis: Acts as a ligand in coordination chemistry.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymatic pathways.
Signal Transduction: May modulate signaling pathways due to its structural mimicry of natural substrates.
Medicine
Drug Development: Possible therapeutic agent targeting specific diseases.
Pharmacology: Investigated for its pharmacokinetic properties and biological activity.
Industry
Materials Science: Component in the synthesis of advanced materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on the application:
Molecular Targets
Enzymes: Binds to active sites, inhibiting enzymatic activity.
Receptors: Acts on cell surface receptors, modulating signal transduction.
Pathways Involved
Cell Cycle Regulation: May influence cell proliferation.
Apoptosis: Potential to induce or inhibit programmed cell death.
Comparaison Avec Des Composés Similaires
Comparing 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide to similar compounds highlights its uniqueness:
Structural Analogues:
Compounds with similar pyrimidine or thiazole rings, such as pyrimidine-based inhibitors or thiazole derivatives.
Functional Similarities:
Compounds with comparable biological activities or synthetic applications, e.g., other enzyme inhibitors or ligands.
By understanding these similarities, researchers can elucidate the unique properties and potential advantages of this compound, driving further investigation and application in various fields.
Propriétés
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-11(5-7-18-8-6-12(20)17-14(18)21)16-13-15-9-3-1-2-4-10(9)22-13/h6,8H,1-5,7H2,(H,15,16,19)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGYXFJFJGBLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2790824.png)

![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)


![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2790835.png)
![2-(4-METHOXYPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE](/img/structure/B2790837.png)
![3-(4-bromobenzyl)-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2790838.png)
